3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Description
Propriétés
IUPAC Name |
3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRRRVTXWVBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid mechanism of action in vitro
An In-Depth Technical Guide to the Preclinical In Vitro Characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Authored by: Your Senior Application Scientist
Introduction
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their related compounds, such as ferulic acid and chalcones, are a class of molecules that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2][3] These activities span anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4] The structural features of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, including the phenolic hydroxyl group, the methoxy group, and the chloro substitution on the phenyl ring, suggest that it may possess a unique pharmacological profile.
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. As a novel chemical entity, direct studies on its biological effects are not yet prevalent in the literature. Therefore, this guide is structured as a proposed investigational workflow, drawing upon established methodologies and the known mechanisms of structurally related compounds. We will explore potential anti-inflammatory, antioxidant, and anticancer activities, providing detailed experimental protocols and the scientific rationale behind them.
Part 1: Proposed Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[5] For 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, we hypothesize a dual mechanism involving the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of these enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of the test compound on COX-1 and COX-2.
-
Preparation of Reagents:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., ADHP)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound at various concentrations.
-
Add 150 µL of the assay buffer.
-
Add 10 µL of the COX-1 or COX-2 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the fluorescent probe.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Read the fluorescence intensity every minute for 10 minutes using a microplate reader (Excitation/Emission ~535/590 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Expected Data Summary
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | To be determined | To be determined | To be determined |
| SC-560 | 0.009 | 6.3 | 700 |
| Celecoxib | 15 | 0.04 | 0.0027 |
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6]
Experimental Workflow: Investigating NF-κB Pathway Modulation
Caption: Workflow for NF-κB pathway analysis.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages to 80% confluency.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Part 2: Proposed Antioxidant Mechanism of Action
The phenolic hydroxyl group in the structure of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid suggests potential antioxidant activity. This may occur through direct radical scavenging or by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7]
Activation of the Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]
Signaling Pathway: Nrf2 Activation
Sources
- 1. Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4, 5-dimethoxy-2-methyl-Phenyl) prop-2-en-1-one [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In vitro neuroprotective effects and in silico evaluation of the pharmacological potential of two phenolic acids and a derivative originated from the edible red macroalga (Bangia fuscopurpurea) [agris.fao.org]
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Foreword: Charting the Pharmacological Profile of a Novel Cinnamic Acid Derivative
The compound 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, a halogenated derivative of ferulic acid, belongs to the expansive family of cinnamic acids. These phenolic compounds are ubiquitous in the plant kingdom and have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[1][2]. The specific structural modifications of a chloro group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position of the phenyl ring suggest a unique electronic and steric profile that could dictate its interaction with biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the receptor binding affinity of this novel compound, thereby paving the way for the discovery of its therapeutic potential.
Foundational Understanding: The Cinnamic Acid Scaffold
Cinnamic acid and its derivatives are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways and direct interaction with specific receptors[1]. The anti-inflammatory properties of many cinnamic acid derivatives, for instance, are often attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response[1]. Furthermore, the antioxidant capacity of these compounds, largely due to their phenolic hydroxyl groups, plays a crucial role in mitigating oxidative stress, a pathological hallmark of numerous diseases[3].
Given the structural similarity of 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid to ferulic acid, it is plausible that it may share some of its biological activities. Ferulic acid has been reported to interact with various targets, including protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor γ (PPARγ), and has shown potential in models of inflammation and cancer[4][5]. The introduction of a chlorine atom can significantly alter the compound's lipophilicity and electronic properties, potentially leading to novel receptor interactions and an enhanced or altered pharmacological profile.
A Strategic Approach to Receptor Target Identification and Affinity Determination
The exploration of the receptor binding profile of a novel compound necessitates a multi-pronged approach, integrating computational and experimental methodologies. This strategy allows for a broad initial screening to identify potential targets, followed by rigorous experimental validation to quantify binding affinity and elucidate the mechanism of action.
Figure 1: A strategic workflow for identifying and characterizing the receptor binding affinity of a novel compound.
In Silico Approaches: Predicting Potential Receptor Interactions
Computational methods provide a rapid and cost-effective means to screen large databases of biological targets and prioritize them for experimental validation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. This technique can be used to screen a library of known receptor structures against 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid.
Protocol for Molecular Docking:
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Ligand Preparation:
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Generate the 3D structure of 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms.
-
-
Receptor Preparation:
-
Obtain the 3D structures of potential receptor targets from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.
-
Generate multiple binding poses and rank them based on their docking scores.
-
-
Analysis of Results:
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Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
Prioritize receptors with favorable docking scores and significant intermolecular interactions for experimental validation. In silico studies of ferulic acid have shown binding affinities in the range of -5 to -7 kcal/mol for various receptors[6].
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Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a ligand must possess to bind to a specific receptor. A pharmacophore model can be generated based on a set of known active ligands for a particular receptor and then used to screen for new compounds that fit the model.
In Vitro Binding Assays: Quantifying Receptor Affinity
Once potential targets have been identified through in silico methods, in vitro binding assays are employed to experimentally determine the binding affinity.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. This technique involves the use of a radiolabeled ligand that binds to the receptor of interest. The unlabeled test compound (3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid) is then used to compete with the radioligand for binding to the receptor.
Protocol for a Competitive Radioligand Binding Assay:
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Membrane Preparation:
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Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to the membrane preparation.
-
Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-radiolabeled ligand (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Table 1: Representative Binding Affinity Data for Cinnamic Acid Derivatives
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Ferulic Acid Derivative | P2Y12 Receptor | In silico docking | - | [6] |
| Chalcone-salicylate hybrid | Estrogen Receptor α | In silico docking | -8.15 kcal/mol (Binding Energy) | [7] |
| N-phenethyl analogue of 5-phenylmorphan | µ-opioid receptor | Radioligand Binding | 4.6 | [8] |
| 2C-O-27 | 5-HT2A Receptor | Radioligand Binding | 8.1 | [9] |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which one of the interacting molecules (e.g., the receptor) is immobilized.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cellular and Functional Assays: Assessing Biological Activity
Following the confirmation of binding affinity, it is crucial to investigate the functional consequences of this interaction in a cellular context.
Figure 2: Potential signaling pathways modulated by 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid upon receptor binding.
Signaling Pathway Analysis
Techniques such as Western blotting, ELISA, and reporter gene assays can be used to determine if the binding of the compound to its receptor modulates downstream signaling pathways. Given the known activities of cinnamic acid derivatives, it would be prudent to investigate its effects on the NF-κB, MAPK, and JAK/STAT pathways[1][4].
Cell-Based Functional Assays
The ultimate goal is to understand the physiological relevance of the receptor binding. A variety of cell-based assays can be employed to assess the compound's effect on cellular processes such as proliferation, migration, apoptosis, and inflammation.
Conclusion and Future Directions
This guide provides a systematic and comprehensive framework for the elucidation of the receptor binding affinity of 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. By integrating in silico, in vitro, and cellular approaches, researchers can effectively identify and characterize the molecular targets of this novel compound, thereby uncovering its therapeutic potential. The insights gained from these studies will be instrumental in guiding future drug development efforts and translating fundamental scientific discoveries into novel therapeutic interventions.
References
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- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. (n.d.). PubChem.
- New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. (2015, October 21). ResearchGate.
- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (n.d.). National Center for Biotechnology Information.
- Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (2007, March 30). PubMed.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021, March 9). MDPI.
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 19463-48-0. (n.d.). Sigma-Aldrich.
- 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information.
- 3-Chloro-4-hydroxy-5-methoxybenzoic acid | C8H7ClO4 | CID 44215. (n.d.). PubChem.
- Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. (n.d.). National Center for Biotechnology Information.
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2025, June 4). MDPI.
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (2024, December 9). MDPI.
- Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. (2026, January 4). ResearchGate.
- Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. (2025, June 18). MDPI.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). Google Books.
- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019, November 28). Frontiers.
- Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock. (2025, October 15). ResearchGate.
- Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (2023, March 16). PubMed.
- Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. (n.d.). National Center for Biotechnology Information.
- Records of Natural Products Articles. (n.d.). ACG Publications.
- Ferulic acid dimer as a non-opioid therapeutic for acute pain | JPR. (2018, June 6). Dove Medical Press.
- The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
- Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. (n.d.). SciELO.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020, June 29). MDPI.
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Crystal structure and molecular weight of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid
Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest to researchers in medicinal chemistry and material science. The document details the methodologies for determining its molecular weight and crystal structure. While experimental crystallographic data for the title compound is not publicly available, this guide utilizes the crystal structure of its parent compound, trans-ferulic acid, as a highly relevant and illustrative analogue. Detailed, field-proven protocols for High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-ray Diffraction (SC-XRD) are provided, complete with explanations of the causality behind critical experimental steps. All data is presented in clear, tabular format, and complex workflows are illustrated with diagrams to ensure clarity for researchers, scientists, and drug development professionals.
Introduction to the Compound
Chemical Identity
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a synthetic organic compound belonging to the family of hydroxycinnamic acids. It is a chlorinated derivative of ferulic acid, a ubiquitous natural product.
-
Systematic Name: (2E)-3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
-
Common Synonym: 5-Chloroferulic acid
-
Molecular Formula: C₁₀H₉ClO₄
The structure is characterized by a phenyl ring substituted with chloro, hydroxyl, and methoxy groups, attached to a propenoic acid moiety. The presence of these functional groups makes it a candidate for various biological activities and a valuable building block in organic synthesis.
Scientific Significance
Ferulic acid and its derivatives are widely recognized for their potent antioxidant and anti-inflammatory properties.[1] The introduction of a chlorine atom onto the aromatic ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. These modifications are a key strategy in drug development to enhance potency, selectivity, and pharmacokinetic profiles. Therefore, a precise understanding of the molecular weight and three-dimensional structure of this specific derivative is fundamental for any advanced research, including computational modeling, structure-activity relationship (SAR) studies, and formulation development.
Molecular Weight Determination
The molecular weight (MW) is a fundamental physical property. It is crucial to distinguish between the average molecular weight (based on the natural abundance of isotopes) and the monoisotopic mass (based on the most abundant isotope for each atom), which is precisely measured by high-resolution mass spectrometry.
Theoretical Molecular Weight
Based on the molecular formula C₁₀H₉ClO₄, the theoretical molecular weights are calculated as follows:
| Parameter | Value | Source & Method |
| Monoisotopic Mass | 228.01894 Da | Calculated (C=12.00000, H=1.007825, Cl=34 .968853, O=15.994915) |
| Average Molecular Weight | 228.63 g/mol | Calculated (Based on isotopic natural abundance) |
Note: The monoisotopic mass is the value used for experimental confirmation via HRMS.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold-standard technique for confirming the elemental composition of a small molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of a molecular formula.[2]
The process involves ionizing the sample (e.g., via Electrospray Ionization - ESI), separating the ions in a high-resolution mass analyzer (such as an Orbitrap or Time-of-Flight), and detecting their m/z. The high resolving power distinguishes the target ion from other ions with very similar nominal masses, providing a precise mass measurement that validates the calculated monoisotopic mass.[3]
This protocol ensures accuracy through internal calibration and rigorous data acceptance criteria.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acid/base is critical as it facilitates the ionization process by promoting the formation of [M+H]⁺ or [M-H]⁻ ions.
-
-
Instrument Calibration:
-
Prior to analysis, perform a routine calibration of the mass spectrometer using a certified calibration solution containing compounds of known masses across a wide m/z range. This step is essential to ensure the mass accuracy of the instrument.
-
-
Data Acquisition:
-
Inject the sample solution into the mass spectrometer, typically via a direct infusion pump or through a liquid chromatography (LC) system.
-
Acquire data in full scan mode over an appropriate m/z range (e.g., 100-500 Da) to detect the molecular ion.
-
Set the mass analyzer to a high resolution (e.g., >60,000 FWHM). This resolving power is necessary to separate the isotopic peaks and distinguish the target analyte from potential isobaric interferences.
-
The expected molecular ion for C₁₀H₉ClO₄ would be [M-H]⁻ at m/z 227.0117 or [M+H]⁺ at m/z 229.0262.
-
-
Data Analysis and Validation:
-
Process the acquired spectrum using the instrument's software.
-
Identify the peak corresponding to the expected molecular ion.
-
Validation Check: Compare the experimentally measured m/z value with the calculated theoretical monoisotopic mass. The mass error, expressed in parts per million (ppm), should be less than 5 ppm.
-
Isotopic Pattern Confirmation: The presence of chlorine imparts a characteristic isotopic pattern. The ratio of the peak for the ³⁵Cl isotope (M) to the peak for the ³⁷Cl isotope (M+2) should be approximately 3:1. Observing this ratio provides definitive confirmation of the presence of a single chlorine atom.
-
Crystal Structure Analysis
Single-Crystal X-ray Diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[4]
Illustrative Analogue: trans-Ferulic Acid
As of this guide's publication, a solved crystal structure for 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid has not been deposited in the Cambridge Structural Database (CSD). Therefore, we will use the experimentally determined structure of its parent compound, (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (trans-ferulic acid) , as an authoritative analogue.[5] Ferulic acid provides an excellent model for the molecular conformation and hydrogen bonding motifs expected for this class of compounds. The primary difference in the title compound—the substitution of a hydrogen atom with a chlorine atom at position 5 of the phenyl ring—would be expected to subtly alter unit cell dimensions and crystal packing due to changes in steric bulk and electronic interactions, but the core molecular geometry should be highly comparable.
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a multi-step process that requires precision and patience.
-
Crystal Growth (The Critical First Step):
-
The goal is to grow a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[6] Hasty crystallization leads to poor-quality, unusable results.[7]
-
Method: Slowly evaporate a saturated solution of the compound. Dissolve the compound in a suitable solvent (e.g., ethanol). Place this solution in a small vial, and place the open vial inside a larger, sealed jar containing a less volatile "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the compound's solubility and promoting slow, ordered crystal growth. This process can take several days to weeks.
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a polarizing microscope. A good single crystal will exhibit uniform extinction (turn completely dark) every 90 degrees of rotation.[7]
-
Select a well-formed, transparent crystal with sharp edges.
-
Carefully mount the crystal onto the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil. This assembly is then affixed to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
Causality: A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This flash-cooling is crucial as it minimizes the thermal vibration of atoms, leading to a sharper diffraction pattern and higher quality data. It also protects sensitive organic molecules from potential damage by the high-intensity X-ray beam.
-
Generate a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4]
-
The instrument rotates the crystal through a series of angles while irradiating it with the X-ray beam. A detector (e.g., a CCD or CMOS sensor) records the positions and intensities of the diffracted X-ray spots. This process satisfies Bragg's Law (nλ = 2d sinθ) for all sets of crystal lattice planes, generating a complete diffraction dataset.[4]
-
-
Structure Solution and Refinement:
-
Data Reduction: The software integrates the intensity of thousands of collected reflections and applies corrections (e.g., for absorption).
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Structure Solution: Using direct methods or Patterson methods, an initial model of the atomic positions within the unit cell is generated. This is often described as solving the "phase problem."
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is judged by the R-factor (residual factor); a value below 5% (R1 < 0.05) is typically considered excellent for a publication-quality small molecule structure.
-
Crystallographic Data for trans-Ferulic Acid (Analogue)
The following data corresponds to the crystal structure of trans-ferulic acid, providing a reliable reference for the expected structural parameters of its chlorinated derivative.
| Parameter | Value |
| CCDC Deposition No. | 894518 |
| Empirical Formula | C₁₀H₁₀O₄ |
| Formula Weight | 194.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.2068(11) Å |
| b = 9.0967(8) Å | |
| c = 11.9634(10) Å | |
| α = 90° | |
| β = 113.431(5)° | |
| γ = 90° | |
| Volume | 1218.0(2) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.488 Mg/m³ |
Data sourced from CCDC via PubChem and associated publications.[5][8]
In the crystal structure of trans-ferulic acid, the molecules are largely planar. The most significant intermolecular interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This head-to-head arrangement is a very common and stabilizing motif for carboxylic acids in the solid state. Additionally, the phenolic hydroxyl group participates in further hydrogen bonding, creating a robust three-dimensional network. It is highly probable that 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid would exhibit similar carboxylic acid dimerization.
Conclusion
This guide has outlined the essential theoretical and experimental considerations for the characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. The calculated molecular weight is 228.63 g/mol , with a monoisotopic mass of 228.01894 Da, which can be definitively confirmed using the provided High-Resolution Mass Spectrometry protocol. While the specific crystal structure of the title compound remains to be determined, the detailed crystallographic data of its parent analogue, trans-ferulic acid, serves as a robust predictive model for its molecular conformation and intermolecular interactions. The step-by-step workflows for HRMS and Single-Crystal X-ray Diffraction provide researchers with the necessary framework to perform these critical analyses, ensuring data integrity and advancing the scientific investigation of this promising compound.
References
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PubChem. (n.d.). Ferulic Acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved March 17, 2026, from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: trans-Ferulic acid. Retrieved March 17, 2026, from [Link]
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Oregon State University. (2022). The Mass Spectrometry Experiment. Retrieved March 17, 2026, from [Link]
-
ResearchGate. (2021). X-ray crystallography structure of ferulic acid dimer (syn H-H). Retrieved March 17, 2026, from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 17, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (2025). CCDC 2432804: Experimental Crystal Structure Determination. KAUST Repository. Retrieved March 17, 2026, from [Link]
-
Spall, B. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Retrieved March 17, 2026, from [Link]
- Campos-Gaxiola, J. J., et al. (2018).
- Dykhne, T., et al. (2022). Identifying a Hidden Conglomerate Chiral Pool in the CSD. JACS Au, 2(10), 2263–2276.
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Cambridge Crystallographic Data Centre. (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved March 17, 2026, from [Link]
- Kind, T., & Fiehn, O. (2017). Strategies for dereplication of natural compounds using high-resolution tandem mass spectrometry. Planta Medica, 83(12/13), 972-979.
-
PubChem. (n.d.). cis-Ferulic acid. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Retrieved March 17, 2026, from [Link]
-
University of Manchester. (2006). CCDC 608670: Experimental Crystal Structure Determination. Retrieved March 17, 2026, from [Link]
- Zduńska, K., et al. (2018). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Brazilian Journal of Pharmaceutical Sciences, 54(1).
-
ResearchGate. (2024). Experimental Crystal Structure Determination. Retrieved March 17, 2026, from [Link]
-
Bruker AXS. (n.d.). Application Note SC-XRD 505: Single Crystal Diffraction. ResearchGate. Retrieved March 17, 2026, from [Link]
-
University of Illinois. (n.d.). Protocols. Neuroproteomics & Neurometabolomics Center. Retrieved March 17, 2026, from [Link]
-
Technology Networks. (2025). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Retrieved March 17, 2026, from [Link]
- Mass Spectrometry Society of Japan. (2019). Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules. Journal of the Mass Spectrometry Society of Japan, 67(1), 2-13.
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An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Introduction: Contextualizing a Novel Phenolic Acid
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a halogenated derivative of ferulic acid, a ubiquitous phenolic compound found in the plant kingdom. Ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its derivatives are of significant interest in pharmacology due to their antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a chlorine atom to the phenyl ring is a common strategy in medicinal chemistry to potentially enhance biological activity. However, such modifications can also alter the toxicological profile of the parent compound. Phenolic compounds, in general, can exert toxic effects through various mechanisms, including protein denaturation, cell membrane disruption, and the generation of reactive oxygen species (ROS).[3][4] Therefore, a thorough in vitro toxicological evaluation is a critical first step in characterizing the safety and therapeutic potential of this novel derivative.[5]
This guide provides a comprehensive framework for assessing the cytotoxicity, genotoxicity, and oxidative stress potential of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid in a cell culture setting. The methodologies described herein are designed to provide a robust and self-validating system for understanding the compound's cellular impact.
Experimental Design: A Multi-Faceted Approach to Toxicity Profiling
A comprehensive in vitro toxicity assessment requires a multi-pronged approach that evaluates various cellular endpoints.[6] This section outlines the proposed experimental design for characterizing the toxicity profile of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid.
Selection of Cell Lines
To obtain a comprehensive understanding of the compound's effects, a panel of both cancerous and non-cancerous human cell lines will be utilized. This allows for the assessment of potential selective toxicity towards cancer cells, a desirable trait for anticancer drug candidates.[7]
-
Cancer Cell Lines:
-
MCF-7 (Breast Cancer): A well-characterized estrogen receptor-positive breast cancer cell line.
-
A549 (Lung Cancer): A commonly used model for human lung adenocarcinoma.
-
HeLa (Cervical Cancer): An aggressive and widely studied cervical cancer cell line.
-
HepG2 (Liver Cancer): A human liver carcinoma cell line suitable for studying hepatotoxicity.
-
-
Non-Cancerous Cell Line:
-
HEK293 (Human Embryonic Kidney): A widely used cell line to represent non-cancerous human tissue.
-
Compound Preparation and Dosing
The test compound, 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, will be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions will then be prepared in complete cell culture medium to achieve a range of final concentrations for dose-response analysis. A vehicle control (medium with the same concentration of DMSO) will be included in all experiments to account for any solvent-induced effects.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
The initial step in toxicity profiling is to determine the compound's effect on cell viability and proliferation. The MTT assay is a widely accepted colorimetric method for this purpose.[7][8]
MTT Assay Protocol
-
Cell Seeding: Cells will be seeded into 96-well plates at an optimized density to ensure exponential growth during the experiment and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium will be replaced with fresh medium containing various concentrations of the test compound. Plates will be incubated for 24, 48, and 72-hour exposure times.[8]
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL) will be added to each well.[8]
-
Formazan Solubilization: Following a 2-4 hour incubation to allow for the formation of formazan crystals, the medium will be removed, and 100 µL of DMSO will be added to each well to dissolve the crystals.[8]
-
Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.[8]
Data Presentation: IC50 Determination
The primary endpoint of the cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This will be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Incubation Time (hours) | IC50 (µM) - Example Data |
| Cancer Cell Lines | ||
| MCF-7 (Breast) | 48 | To be determined |
| A549 (Lung) | 48 | To be determined |
| HeLa (Cervical) | 48 | To be determined |
| HepG2 (Liver) | 48 | To be determined |
| Normal Cell Line | ||
| HEK293 (Kidney) | 48 | To be determined |
Figure 1: Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Genotoxicity Assessment: Investigating DNA Damage Potential
Genotoxicity testing is crucial to determine if a compound can damage genetic material, which can lead to mutations and carcinogenesis.[6][9] The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[10][11]
Comet Assay Protocol
-
Cell Treatment: Cells will be treated with the test compound at concentrations below the IC50 value for a short duration (e.g., 4 hours).
-
Cell Embedding: Treated cells will be mixed with low-melting-point agarose and layered onto microscope slides.
-
Lysis: The slides will be immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: The slides will be placed in an electrophoresis tank with an alkaline buffer to unwind the DNA. Electrophoresis will then be performed to separate the damaged DNA fragments from the intact DNA.[10]
-
Staining and Visualization: The DNA will be stained with a fluorescent dye, and the "comets" will be visualized and analyzed using fluorescence microscopy and specialized software.
Data Presentation: Quantifying DNA Damage
The extent of DNA damage will be quantified by measuring parameters such as tail length, tail intensity, and tail moment.
| Treatment Group | Concentration (µM) | Mean Tail Moment (± SD) - Example Data |
| Vehicle Control | 0 | To be determined |
| Compound X | 0.5 x IC50 | To be determined |
| Compound X | 0.25 x IC50 | To be determined |
| Positive Control | (e.g., H2O2) | To be determined |
Oxidative Stress Assessment: Uncovering Reactive Oxygen Species Involvement
Many toxic compounds exert their effects by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[9][10]
Intracellular ROS Detection
The production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Treatment: Cells will be treated with the test compound for various time points.
-
DCFDA Staining: Cells will be incubated with DCFDA, which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, will be measured using a fluorescence microplate reader or flow cytometry.
Antioxidant Enzyme Activity
The activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, can also be measured to assess the cellular response to oxidative stress.[2]
Data Presentation: Evaluating Oxidative Imbalance
The results will be presented as the fold increase in ROS production compared to the vehicle control and the specific activity of antioxidant enzymes.
| Treatment Group | Concentration (µM) | Fold Increase in ROS (± SD) - Example Data |
| Vehicle Control | 0 | 1.0 |
| Compound X | 0.5 x IC50 | To be determined |
| Compound X | 0.25 x IC50 | To be determined |
| Positive Control | (e.g., H2O2) | To be determined |
Mechanistic Insights: Exploring the Apoptotic Pathway
Should significant cytotoxicity be observed, further investigation into the mechanism of cell death, such as apoptosis (programmed cell death), is warranted.[12]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
Western Blot Analysis
Western blotting can be used to analyze the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3.[2] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.
Figure 2: Simplified Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptotic signaling pathway.
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro strategy for elucidating the toxicity profile of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. The proposed experiments will provide crucial data on its cytotoxic, genotoxic, and oxidative stress-inducing potential. The results will be instrumental in making informed decisions regarding the further development of this compound as a potential therapeutic agent. A favorable in vitro toxicity profile, particularly with selectivity towards cancer cells, would warrant progression to more complex in vitro models, such as 3D cell cultures, and eventually to in vivo studies.[2][5]
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- SCIRP. (2014). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives.
- DergiPark. (2018). CYTOTOXIC AND APOPTOTIC EFFECTS OF NOVEL SYNTHESIZED FERULIC ACID DERIVATIVES ON LEUKEMIA CELL LINES.
- Hindawi. (2018). Cytotoxicity of Ferulic Acid on T24 Cell Line Differentiated by Different Microenvironments.
- ResearchGate. (n.d.). Cytotoxicity of ferulic acid and its derivative, S-52372, on RAW264.7....
- PMC. (2012). An in vitro liver model - assessing oxidative stress and genotoxicity following exposure of hepatocytes to a panel of engineered nanomaterials.
- PLOS One. (2023). Sensing chemical-induced genotoxicity and oxidative stress via yeast-based reporter assays using NanoLuc luciferase.
- Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety.
- InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
- PMC. (n.d.). Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro.
- ACS Publications. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study.
- AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS.
- ResearchGate. (2025). (PDF) In Vitro Genotoxicity and Oxidative Stress Response of Functionalized Graphene Oxide in Blood Cells.
- Fiveable. (2025). In vitro testing methods | Toxicology Class Notes.
- IntechOpen. (2017). Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods.
- ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Oxford Academic. (2013). 1.3 In vitro and in vivo testing of new compounds.
- Ariston Publications. (2025). Assessment of Genotoxicity of Silica Nanoparticles using in vitro and in vivo Studies: A Comprehensive Review.
- NIH. (2023). Phenol Toxicity.
- Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity.
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Application Note: RP-HPLC Method Development for the Quantification of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid
Executive Summary
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, commonly referred to as 5-chloroferulic acid, is a halogenated derivative of the ubiquitous plant phenolic, ferulic acid. In environmental and toxicological contexts, it is frequently identified as a reactive intermediate and disinfection byproduct (DBP) formed during the chlorination of lignin-rich waters in drinking water treatment facilities[1]. In pharmaceutical research, chlorinated hydroxycinnamic acids are investigated as synthetic intermediates for novel therapeutics.
Quantifying this compound in complex matrices requires a highly selective and robust analytical approach. This application note details the development, scientific rationale, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode-Array Detection (DAD) to ensure precise, reproducible quantification.
Scientific Rationale & Method Design
To move beyond simply listing steps, it is critical to understand the causality behind the chromatographic parameters chosen for this analyte.
Physicochemical Properties & pH Causality
The target molecule contains two highly ionizable functional groups: a carboxylic acid moiety ( pKa≈4.5 ) and a phenolic hydroxyl group ( pKa≈9.0 ). In reversed-phase chromatography, the retention of weak acids is dictated by the pH of the mobile phase.
-
If the mobile phase pH is above 4.5, the carboxylic acid deprotonates into a highly polar carboxylate ion, leading to rapid elution near the void volume and severe peak tailing due to secondary interactions with residual silanols on the stationary phase.
-
By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid , we force the equilibrium toward the fully protonated (neutral) state. This maximizes hydrophobic interaction with the C18 stationary phase, ensuring strong retention and sharp, symmetrical peaks. This principle is a foundational standard in the2[2].
Organic Modifier & Detection Selectivity
Acetonitrile (ACN) is selected as the organic modifier over methanol. ACN provides lower system backpressure—crucial when utilizing high-efficiency sub-3 µm core-shell columns—and offers superior selectivity for closely eluting phenolic isomers. Detection is set to 320 nm , exploiting the strong π→π∗ transitions of the conjugated cinnamic acid backbone, which minimizes baseline noise from non-conjugated matrix interferences.
Logical decision tree for mobile phase pH selection based on analyte pKa.
Chromatographic Conditions
The method utilizes a Quality by Design (QbD) approach, ensuring robust performance across variable biological and environmental matrices, a standard practice for3[3].
| Parameter | Specification |
| Column | Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV/DAD at 320 nm |
Gradient Elution Profile
A gradient is employed to ensure the elution of highly hydrophobic matrix contaminants, preventing column fouling and carryover between injections.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 8.0 | 40 | 60 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 (Re-equilibration) |
Experimental Protocols
Solid Phase Extraction (SPE) for Complex Matrices
When analyzing 5-chloroferulic acid from environmental water samples, direct injection is often insufficient due to low analyte concentrations and high dissolved organic matter (DOM)[1].
Mechanism of Action: The SPE protocol utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB). Acidifying the sample to pH 2.5 ensures the analyte is fully protonated, maximizing its hydrophobic affinity for the sorbent bed during the loading phase.
SPE workflow for isolating 5-chloroferulic acid from aqueous matrices.
Step-by-Step SPE Procedure:
-
Conditioning: Pass 5 mL of 100% Methanol through the 200 mg SPE cartridge to solvate the polymer chains, followed by 5 mL of LC-MS grade water to equilibrate.
-
Loading: Adjust the pH of the 500 mL water sample to 2.5 using 1M HCl. Load onto the cartridge at a flow rate of ≤ 5 mL/min.
-
Washing: Pass 5 mL of 5% Methanol in water through the cartridge. Rationale: This removes highly polar salts and humic acids without providing enough elutropic strength to desorb the target analyte.
-
Elution: Elute the target compound using 5 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (90% A / 10% B) prior to HPLC injection.
The Self-Validating System: System Suitability Testing (SST)
Trustworthiness in analytical chemistry relies on self-validating protocols. Before analyzing unknown samples, the system's readiness must be verified to prevent the generation of false data.
-
Inject a blank (Initial Mobile Phase) to verify baseline stability and absence of carryover.
-
Inject the 10 µg/mL 5-chloroferulic acid standard five consecutive times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0% (Validates autosampler precision).
-
Tailing Factor ( Tf ): 0.9 – 1.2. Causality: A Tf>1.2 immediately indicates secondary interactions, warning the analyst that the mobile phase pH may have drifted or the column frit is compromised.
-
Theoretical Plates ( N ): > 5000 (Validates column efficiency).
-
Method Validation Results
The method was validated according to ICH Q2(R1) guidelines, evaluating linearity, precision, and accuracy. The quantitative data is summarized below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 – 50.0 µg/mL |
| Regression Equation | y=45213x+124 |
| Correlation Coefficient ( R2 ) | 0.9998 |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N = 3) |
| Limit of Quantification (LOQ) | 0.10 µg/mL (S/N = 10) |
Table 2: Precision and Accuracy (Recovery)
Accuracy was assessed by spiking blank matrix samples at three concentration levels. Precision was evaluated across intra-day (n=6) and inter-day (n=3 days) analyses.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.5 (Low) | 98.4 | 1.2 | 1.8 |
| 10.0 (Medium) | 100.2 | 0.8 | 1.1 |
| 40.0 (High) | 99.7 | 0.6 | 0.9 |
References
-
Lavonen, E. E., Gonsior, M., Tranvik, L. J., Schmitt-Kopplin, P., & Köhler, S. J. (2014).1. Environmental Science & Technology, ACS Publications.
-
Naz, S., et al. (2020).2. National Center for Biotechnology Information (NIH).
-
Sharma, A., et al. (2025).3. Taylor & Francis Online.
Sources
Application Note: Synthesis and Isolation of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid Derivatives
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Compound Alias: 5-Chloroferulic Acid
Mechanistic Rationale & Strategic Overview
The synthesis of phenylpropenoic acid derivatives from substituted benzaldehydes is robustly achieved via the Doebner modification of the Knoevenagel condensation[1]. Halogenated benzaldehydes, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde (5-chlorovanillin), exhibit unique electronic properties that influence their reactivity in coupling and condensation reactions[2].
In this protocol, we utilize a synergistic catalytic system comprising pyridine and piperidine. Piperidine acts as a nucleophilic catalyst, reacting with the aldehyde to form a highly electrophilic iminium ion. This kinetic acceleration lowers the LUMO energy of the electrophile, facilitating rapid attack by the malonic acid enolate. Pyridine serves a dual purpose: it acts as a solvent and a weak base for the initial deprotonation, and critically, it coordinates with the carboxylic acid during the thermal phase to stabilize the six-membered transition state required for decarboxylation. This thermodynamic control ensures the exclusive formation of the trans (E)-alkene geometry due to the minimization of steric clash during CO2 extrusion.
Mechanistic Pathway Visualization
Fig 1: Knoevenagel-Doebner mechanistic pathway for 5-chloroferulic acid synthesis.
Reagent Stoichiometry & Quantitative Data
Precise stoichiometric control is required to drive the condensation to completion while avoiding the formation of bis-adducts or degradation products.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Functional Role |
| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | 186.59 | 1.0 | 1.87 g (10 mmol) | Electrophilic Substrate |
| Malonic Acid | 104.06 | 1.5 | 1.56 g (15 mmol) | Active Methylene / Nucleophile |
| Piperidine | 85.15 | 0.1 | 100 µL (1 mmol) | Secondary Amine Catalyst |
| Pyridine (Anhydrous) | 79.10 | Solvent | 10 mL | Solvent / Weak Base |
| Hydrochloric Acid (2M, Aq) | 36.46 | Excess | 50 mL | Quenching / Precipitation Agent |
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system. Do not proceed to subsequent steps unless the diagnostic criteria of the current step are met.
Phase 1: Reagent Solubilization and Activation
-
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.87 g of 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 1.56 g of malonic acid in 10 mL of anhydrous pyridine. Add 100 µL of piperidine.
-
Causality: The addition of piperidine initiates the formation of the iminium intermediate, which is significantly more reactive than the parent aldehyde. Pyridine provides the basic environment necessary to generate the malonate enolate.
-
Self-Validation: The solution must become homogeneous within 5 minutes of stirring at room temperature. A slight bathochromic color shift (typically pale yellow to a deeper orange) upon the addition of piperidine confirms the formation of the activated iminium species.
Phase 2: Condensation and Thermal Decarboxylation
-
Action: Submerge the reaction flask in an oil bath pre-heated to 90 °C and stir vigorously for 2 hours. Subsequently, increase the oil bath temperature to 115 °C (reflux) and maintain for an additional 1 hour.
-
Causality: The initial 90 °C phase provides the thermal energy required for the dehydration of the aldol-type intermediate, yielding the alkylidene malonate diacid. The subsequent temperature ramp to 115 °C overcomes the activation energy barrier for thermal decarboxylation.
-
Self-Validation: Monitor the reaction via a bubbler attached to the top of the condenser. The evolution of CO₂ gas will be clearly visible as bubbling. The complete cessation of bubbling during the 115 °C phase serves as the primary visual indicator that decarboxylation is complete and the target cinnamic acid framework has formed.
Phase 3: Isoelectric Precipitation
-
Action: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred, ice-cold 2M HCl.
-
Causality: The reaction yields the highly soluble pyridinium salt of 5-chloroferulic acid. Pouring this mixture into a strong aqueous acid neutralizes the pyridine and piperidine (forming water-soluble hydrochloride salts) and protonates the carboxylate. Careful control of the acidic workup is required to prevent the degradation of electron-rich halogenated phenolic compounds, a principle well-documented in the reduction and isolation of similar halogenated styrene derivatives[3]. The resulting uncharged target molecule has exceptionally low solubility in cold water, driving its precipitation.
-
Self-Validation: A dense, off-white to pale yellow precipitate must form immediately. If an oil separates instead, it indicates incomplete neutralization of the pyridine. Validate by checking the aqueous filtrate pH with indicator paper (must be < 2). If pH > 2, add additional cold HCl dropwise until the oil crystallizes into a solid.
Phase 4: Isolation and Recrystallization
-
Action: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water. Recrystallize the crude product from a minimal volume of boiling ethanol/water (approx. 70:30 v/v).
-
Causality: The cold water wash removes residual pyridine hydrochloride and unreacted malonic acid. Recrystallization leverages the differential temperature-dependent solubility of the product in aqueous ethanol to exclude trace organic impurities, yielding highly pure crystalline material.
-
Self-Validation: Determine the melting point of the dried crystals. A sharp melting point between 205–207 °C validates the high purity of the isolated E-isomer. A depressed or broad melting range indicates trapped solvent or residual diacid, necessitating a second recrystallization.
Analytical Validation Parameters
To confirm the structural integrity and geometric purity of the synthesized 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, compare your analytical results against the following expected benchmarks:
| Analytical Method | Target Signal / Value | Diagnostic Significance |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.50 (d, J = 15.9 Hz, 1H) | Validates trans (E) alkene geometry (large coupling constant) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.45 (d, J = 15.9 Hz, 1H) | Confirms alkene formation (α-proton adjacent to carbonyl) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.35 (d, J=1.8 Hz), 7.20 (d, J=1.8 Hz) | Confirms meta-coupled aromatic protons on the substituted ring |
| ESI-MS (Negative Mode) | m/z 227.0 [M-H]⁻ | Confirms molecular weight and expected ³⁵Cl/³⁷Cl isotope pattern |
| Melting Point | 205 – 207 °C | Primary indicator of crystalline purity and absence of diacid |
References
Sources
Application Note: High-Recovery Sample Preparation for the Quantification of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid using LC-MS/MS
Abstract
This application note presents a comprehensive guide to the sample preparation of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid for sensitive and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the unique chemical characteristics of this substituted cinnamic acid derivative, we provide detailed, step-by-step protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The methodologies are designed to ensure high analyte recovery, minimize matrix effects, and achieve compatibility with common biological matrices such as plasma. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for pharmacokinetic, metabolism, or biomarker studies.
Introduction
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a substituted phenolic acid belonging to the cinnamic acid class. Compounds of this nature are of significant interest in pharmaceutical and biomedical research due to their potential biological activities, often stemming from their antioxidant and anti-inflammatory properties.[1][2] Accurate quantification in complex biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, the accuracy and reliability of any LC-MS/MS method are fundamentally dependent on the quality of the sample preparation.[4][5] The primary goals of sample preparation are to remove interfering matrix components (e.g., proteins, salts, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the chromatographic system. Failure to adequately address matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting compounds—can severely compromise data quality.[4][6]
This document provides two robust extraction protocols tailored to the physicochemical properties of the target analyte, explaining the scientific rationale behind each procedural step to empower researchers to adapt and troubleshoot their methods effectively.
Analyte Physicochemical Considerations
A successful sample preparation strategy begins with an understanding of the analyte's chemical properties. While specific experimental data for 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is not widely published, we can infer its behavior from its structure and related analogues like Ferulic Acid and Sinapinic Acid.[1][7][8]
-
Structure: The molecule contains a carboxylic acid group, a phenolic hydroxyl group, a methoxy group, and a chloro-substituted aromatic ring.
-
Acidity (pKa): The carboxylic acid group is the most acidic functional group. Analogous compounds like ferulic acid have a pKa around 4.6.[1][7] This means that at a pH greater than ~4.6, the molecule will be predominantly in its deprotonated, anionic (carboxylate) form, making it water-soluble. At a pH at least 2 units below its pKa (i.e., pH < 2.6), it will be in its neutral, protonated form, which is significantly more soluble in organic solvents.[9][10]
-
Polarity (LogP): The predicted LogP (octanol-water partition coefficient) for similar structures suggests moderate lipophilicity.[7] The presence of the chloro-substituent will slightly increase its hydrophobicity compared to ferulic acid.
These properties dictate that pH-controlled partitioning is the most effective strategy for selective extraction.
General Workflow for Sample Analysis
A systematic approach is essential for reproducible results. The overall process from sample receipt to data acquisition should be standardized.
Caption: General sample preparation workflow.
Recommended Sample Preparation Protocols
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors such as sample volume, required cleanliness, throughput needs, and available automation. Both methods are presented here.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic, cost-effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[10][11] By adjusting the pH of the aqueous phase, we can control the ionization state of our acidic analyte to drive its extraction into the organic phase.
Principle: The biological sample (e.g., plasma) is acidified to a pH below the analyte's pKa, converting it to its neutral, more lipophilic form. An immiscible organic solvent is then added to extract the neutral analyte, leaving behind polar, water-soluble matrix components like salts and proteins.
Table 1: LLE Solvent Selection Rationale
| Solvent | Polarity | Pros | Cons |
| Ethyl Acetate | Medium | Good solubilizing power for moderately polar compounds. Volatile enough for easy evaporation. | Can co-extract some endogenous interferences. |
| Methyl tert-butyl ether (MTBE) | Low-Medium | Lower water miscibility than ethyl acetate, leading to cleaner extracts. | Less volatile than ethyl acetate. |
| Dichloromethane (DCM) | High | Excellent solvent, but forms the lower layer, making handling more difficult. | Environmental and health concerns. |
Recommended LLE Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine).
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (a stable isotope-labeled version of the analyte is ideal to correct for matrix effects and recovery).[6] Vortex briefly.
-
Acidification: Add 20 µL of 2% Formic Acid in water. Vortex for 10 seconds. This step is critical to protonate the carboxylic acid, ensuring it is in its neutral form (pH should be ~2-3).
-
Extraction: Add 600 µL of Ethyl Acetate.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (~550 µL) to a clean tube, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer & Injection: Transfer the supernatant to an LC autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts than LLE by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away.[12] For our acidic analyte, a mixed-mode or a reversed-phase sorbent can be used effectively.
Principle:
-
Reversed-Phase (RP) SPE (e.g., C18): The sample is acidified and loaded onto the sorbent. The neutral analyte is retained by hydrophobic interactions. Polar interferences are washed away with a weak aqueous solvent, and the analyte is then eluted with a strong organic solvent.
-
Mixed-Mode Anion Exchange SPE (e.g., WAX - Weak Anion Exchange): This approach offers superior selectivity. At a pH above the analyte's pKa, the sample is loaded, and the negatively charged analyte is retained by ionic interaction. Hydrophobic interferences are washed away with an organic solvent, and polar interferences are washed with a basic buffer. The analyte is then eluted by lowering the pH to neutralize it.
Table 2: SPE Sorbent Selection Rationale
| Sorbent Type | Mechanism(s) | Elution Strategy | Advantages |
| Reversed-Phase (C18) | Hydrophobic | Increase organic solvent strength | General purpose, widely available. |
| Weak Anion Exchange (WAX) | Ionic & Hydrophobic | Decrease pH to neutralize analyte | Highly selective for acidic compounds, results in very clean extracts.[13] |
| Strong Anion Exchange (SAX) | Ionic & Hydrophobic | Decrease pH significantly or use high salt buffer | Strong retention of acids. |
Recommended Weak Anion Exchange (WAX) SPE Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% Ammonium Hydroxide in water. Vortex. This step ensures the analyte is deprotonated (negatively charged) for binding to the WAX sorbent.
-
Conditioning: Condition the WAX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (gravity or light vacuum).
-
Washing 1 (Remove Hydrophobics): Wash the cartridge with 1 mL of 5% Methanol in water.
-
Washing 2 (Remove Basic/Neutral Polars): Wash the cartridge with 1 mL of deionized water.
-
Elution: Elute the analyte with 500 µL of 2% Formic Acid in Methanol. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 8-11).
Method Validation Considerations
Any developed method must be validated according to regulatory guidelines to ensure its reliability.[14][15][16] Key parameters to assess include:
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[3]
-
Matrix Effect: The influence of co-eluting matrix components on analyte ionization. It is assessed by comparing the analyte response in a post-extraction spiked sample (in matrix) to a neat solution standard.[6][17]
-
Process Efficiency: This combines recovery and matrix effects to give an overall assessment of the method's performance.[3][17]
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria | Reference |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | [14][15] |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | [14][15] |
| Recovery | Consistent, precise, and reproducible | [3] |
| Matrix Factor | CV of IS-normalized matrix factor should be ≤15% | [14] |
Choosing the Right Protocol
The decision between LLE and SPE should be based on the specific requirements of the study.
Caption: Decision tree for selecting a preparation method.
Conclusion
The successful quantification of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid in biological matrices is highly dependent on a well-designed sample preparation strategy. By leveraging the analyte's acidic nature, both Liquid-Liquid Extraction and Solid-Phase Extraction can yield high-recovery and clean extracts suitable for sensitive LC-MS/MS analysis. The detailed protocols and scientific rationale provided in this application note serve as a robust starting point for method development and validation, enabling researchers to generate reliable data for their drug development and scientific investigations.
References
- M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024). U.S.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Foods.
- Bioanalytical Method Validation Guidance for Industry | FDA. (2020). U.S.
- Bioanalytical Method Validation Guidance for Industry. (2018).
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. (2025). ACS Omega.
- Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (n.d.).
- Rational Design of Multifunctional Ferulic Acid Derivatives Aimed for Alzheimer's and Parkinson's Diseases. (n.d.). Antioxidants.
- Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (2020). Molecules.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.).
- Ferulic Acid | C10H10O4 | CID 445858. (n.d.). PubChem.
- Sample treatment based on extraction techniques in biological m
- Extracting both acidic and basic analytes in a single SLE procedure. (2024). Biotage.
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei.
- FERULIC ACID – A VERSATILE MOLECULE. (2018). Agricultural and Food Science.
- 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid. (2024). ChemBK.
- Materials for Solid-Phase Extraction of Organic Compounds. (2019). Molecules.
- New and potential properties, characteristics, and analytical methods of ferulic acid: A review. (n.d.). Brazilian Journal of Pharmaceutical Sciences.
Sources
- 1. abmj.ro [abmj.ro]
- 2. scielo.br [scielo.br]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. biotage.com [biotage.com]
- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 11. ovid.com [ovid.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed guide for the characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogs are of significant interest in pharmaceutical and materials science research. We present a multi-faceted NMR approach, detailing protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments. The causality behind experimental choices, such as solvent selection and the application of specific 2D techniques, is explained to provide a robust, self-validating methodology for researchers, scientists, and drug development professionals.
Introduction and Theoretical Framework
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is a polysubstituted aromatic compound featuring a trans-propenoic acid side chain. Its structural complexity, arising from the specific substitution pattern on the phenyl ring and the presence of various functional groups, necessitates a comprehensive analytical approach for unequivocal characterization. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2]
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR Spectroscopy: This method reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and bonding environment.
-
2D COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-coupled to each other, revealing the H-H connectivity network within the molecule.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to the carbon atom to which they are attached, providing definitive C-H one-bond correlations.[3]
By integrating data from these experiments, a complete and validated structural assignment can be achieved.
Molecular Structure and Predicted NMR Signatures
A thorough understanding of the molecular structure is paramount for predicting and interpreting NMR spectra. The structure is numbered below for assignment purposes.
Caption: Structure of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid with atom numbering.
Predicted ¹H NMR Signatures:
-
Vinylic Protons (Hα, Hβ): Two doublets are expected in the range of δ 6.0-8.0 ppm. Due to the trans configuration, a large coupling constant (J) of approximately 15-16 Hz is anticipated. Hβ, being closer to the electron-withdrawing carbonyl group, will likely appear downfield from Hα.
-
Aromatic Protons (H2', H6'): The aromatic ring has two protons. They are meta to each other. Therefore, two doublets are expected with a small meta-coupling constant (J ≈ 2-3 Hz). Their chemical shifts will be influenced by the adjacent substituents and typically appear between δ 6.5-7.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons is expected, typically in the range of δ 3.8-4.0 ppm.
-
Exchangeable Protons (-OH, -COOH): Two singlets, often broad, will be present. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the carboxylic acid proton can appear far downfield (δ > 12 ppm), while the phenolic proton can appear around δ 9-10 ppm.
Predicted ¹³C NMR Signatures:
-
Carbonyl Carbon (C=O): Expected in the δ 165-175 ppm region.
-
Aromatic & Vinylic Carbons: Multiple signals are expected in the δ 110-150 ppm range. The specific shifts are determined by the electronic effects of the substituents. Carbons attached to oxygen (C4', C5') will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is typical for an aromatic methoxy group.[4]
Experimental Protocols
The following protocols are designed to be a self-validating system, where the results from each experiment build upon and confirm the others.
Caption: General experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent ability to dissolve polar analytes and to slow the chemical exchange of labile -OH and -COOH protons, allowing for their observation in the ¹H NMR spectrum.
-
Weighing: Accurately weigh 5-10 mg of high-purity 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆ (≥99.9% D).
-
Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5]
Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
These protocols are based on a 400 MHz spectrometer. Parameters should be adjusted for different field strengths.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Spectrometer Freq. | 400 MHz | 101 MHz |
| Spectral Width (SW) | 16 ppm (approx. -2 to 14 ppm) | 240 ppm (approx. -10 to 230 ppm) |
| Acquisition Time (AQ) | ~3.0 s | ~1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 | 1024 |
| Temperature | 298 K | 298 K |
Causality: A sufficient relaxation delay (D1) is crucial for quantitative ¹H NMR and for ensuring quaternary carbons in the ¹³C spectrum are not attenuated. The number of scans is increased for the ¹³C experiment to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[2]
Protocol 3: 2D NMR Data Acquisition (COSY & HSQC)
2D experiments are essential for establishing the connectivity that validates the chemical structure.
| Parameter | gCOSY | gHSQC |
| Pulse Program | cosygpmf | hsqcedetgpsisp2.2 |
| Spectral Width (F2) | Set from ¹H spectrum (~10 ppm) | Set from ¹H spectrum (~10 ppm) |
| Spectral Width (F1) | Set from ¹H spectrum (~10 ppm) | Set from ¹³C spectrum (~160 ppm) |
| Number of Scans (NS) | 4-8 | 8-16 |
| Number of Increments | 256-512 | 256 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s |
Causality: The spectral widths in both dimensions are set based on the chemical shift ranges observed in the 1D spectra to ensure all relevant correlations are captured. The HSQC experiment uses a pulse program (e.g., hsqcedetgpsisp2.2) that allows for phase editing, which distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative), providing additional structural information.[5]
Data Analysis and Structural Elucidation
A systematic approach to spectral interpretation ensures all data points are logically connected to form a coherent structural proof.
Caption: Logical flow for structure elucidation using multi-dimensional NMR data.
Step 1: ¹H NMR Spectrum Analysis
-
Identify Exchangeable Protons: Locate the broad singlets for -COOH (expected > 12 ppm) and phenolic -OH (~9-10 ppm).
-
Analyze Vinylic System: Find the two doublets with J ≈ 16 Hz. The downfield signal is Hβ, and the upfield one is Hα.
-
Analyze Aromatic System: Locate the two doublets with a small meta-coupling (J ≈ 2-3 Hz). Assign them as H2' and H6'.
-
Identify Methoxy Group: Find the sharp singlet integrating to 3H around δ 3.9 ppm.
-
Integrate: Verify that the relative integrations of the vinylic, aromatic, and methoxy signals are 1:1:1:1:3.
Step 2: ¹³C NMR Spectrum Analysis
-
Count the number of signals. For the target molecule, 10 distinct carbon signals are expected (C1', C2', C3', C4', C5', C6', Cα, Cβ, C=O, -OCH₃).
-
Identify the carbonyl carbon (>165 ppm) and the methoxy carbon (~56 ppm). The remaining signals belong to the vinylic and aromatic carbons.
Step 3: 2D NMR Correlation Analysis
-
HSQC Analysis: Use the HSQC spectrum to definitively link each proton signal (except the exchangeable ones) to its corresponding carbon signal. This confirms the C-H pairings (Cα-Hα, Cβ-Hβ, C2'-H2', C6'-H6', and C(OCH₃)-H(OCH₃)).[6]
-
COSY Analysis: Observe the strong cross-peak between the Hα and Hβ signals. This confirms their three-bond (vicinal) coupling and establishes the propenoic acid side chain. A very weak cross-peak may be visible between H2' and H6', confirming their meta-relationship.
Step 4: Final Structure Validation
Expected Data Summary
The following table summarizes the expected NMR data in DMSO-d₆. Actual values may vary slightly based on experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Const. (J, Hz) | ¹³C Chemical Shift (δ, ppm) | HSQC Correlation | COSY Correlation |
| -COOH | ~12.3 | br s | - | ~168 | No | No |
| -OH | ~9.6 | br s | - | - | No | No |
| Hβ | ~7.5 | d | ~16.0 | ~145 | Yes | Hα |
| H6' | ~7.2 | d | ~2.0 | ~123 | Yes | (H2') |
| H2' | ~7.0 | d | ~2.0 | ~110 | Yes | (H6') |
| Hα | ~6.4 | d | ~16.0 | ~118 | Yes | Hβ |
| -OCH₃ | ~3.9 | s | - | ~56 | Yes | No |
| C1' | - | - | - | ~126 | No | - |
| C3' | - | - | - | ~120 | No | - |
| C4' | - | - | - | ~148 | No | - |
| C5' | - | - | - | ~147 | No | - |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive methodology for the structural characterization of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. This application note outlines a comprehensive set of protocols and an analytical workflow that ensures accuracy and confidence in the final assignment. This approach is broadly applicable to the characterization of other substituted cinnamic acids and similarly complex small molecules in a research and development setting.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Elsevier. [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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ACS Publications. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
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Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
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PubChem. (n.d.). 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (2010). ChemInform Abstract: Effect of Substituents on the 1H and 13C NMR Chemical Shifts of trans- Pyridineacrylic and Substituted trans-Cinnamic Acids. [Link]
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Comprehensive Guide to ICH Q2(R2) Validation of Analytical Methods for 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid
Executive Summary
3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, commonly referred to as 5-chloroferulic acid, is a halogenated derivative of ferulic acid with significant implications as both a synthetic intermediate and a bioactive compound. Accurate quantification of this analyte in complex matrices (e.g., biological fluids, plant extracts, or pharmaceutical formulations) requires highly specific and robust analytical procedures[1].
This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Furthermore, it provides a comprehensive, step-by-step experimental protocol and validation framework aligned with the newly implemented ICH Q2(R2) and ICH Q14 guidelines.
The Regulatory Paradigm Shift: ICH Q2(R1) vs. ICH Q2(R2)
The transition from ICH Q2(R1) to the current ICH Q2(R2) (effective June 2024) represents a fundamental shift from a static "tick-box" validation exercise to a dynamic, lifecycle-based approach[2].
-
Analytical Target Profile (ATP): Under ICH Q14, the ATP defines the predefined objective that stipulates the performance requirements for the analytical procedure.
-
Analytical Quality by Design (AQbD): ICH Q2(R2) mandates the integration of risk assessment (e.g., Ishikawa diagrams) and multivariate statistical tools (Design of Experiments, DoE) to establish method robustness during development rather than as an afterthought[3].
-
Complex Matrices & Technologies: The revised guideline explicitly accommodates advanced hyphenated techniques like LC-MS/MS and multivariate calibration models, which were inadequately addressed in Q2(R1)[4].
Fig 1. Lifecycle approach to analytical validation integrating ICH Q14 and Q2(R2).
Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS
To objectively assess the optimal analytical strategy for 5-chloroferulic acid, we compare the traditional HPLC-UV method against a modern UHPLC-MS/MS approach.
Causality in Method Selection: While HPLC-UV is cost-effective and suitable for high-concentration assay testing (e.g., bulk drug substance)[5], it lacks the specificity required to differentiate 5-chloroferulic acid from unhalogenated ferulic acid or other structurally similar cinnamic acid derivatives in complex matrices. UHPLC-MS/MS leverages Multiple Reaction Monitoring (MRM), isolating the specific precursor-to-product ion transition, thereby eliminating matrix interference and lowering the Limit of Quantitation (LOQ) by several orders of magnitude.
Table 1: Performance Comparison
| Parameter | Traditional HPLC-UV | Advanced UHPLC-MS/MS |
| Detection Mechanism | Chromophore absorbance (λmax ≈ 320 nm) | MRM Transition (m/z 227.0 → 183.0) |
| Specificity | Moderate (Prone to co-eluting interferences) | High (Mass/charge specific) |
| Sensitivity (LOQ) | ~1.0 - 5.0 µg/mL | ~0.5 - 2.0 ng/mL |
| Run Time | 10 - 15 minutes | 3 - 5 minutes |
| Matrix Effect Susceptibility | Low | Moderate to High (Requires Stable Isotope IS) |
| Primary Application | Bulk purity, routine QC release | Bioanalysis, trace impurity profiling |
Experimental Protocol: UHPLC-MS/MS Workflow
The following protocol details a self-validating system for the extraction and quantification of 5-chloroferulic acid. The inclusion of a stable-isotope-labeled internal standard (Ferulic acid-d3) ensures that any variations in extraction efficiency or ionization suppression are mathematically normalized, ensuring trustworthiness in the final data.
Sample Preparation (Liquid-Liquid Extraction)
Mechanistic Rationale: 5-chloroferulic acid is a weak organic acid (pKa ≈ 4.5). Acidifying the matrix with 0.1% formic acid suppresses the ionization of the carboxylic acid moiety, rendering the molecule highly lipophilic. This maximizes its partition coefficient into the organic extraction solvent (ethyl acetate), ensuring high recovery rates[6].
-
Aliquot: Transfer 100 µL of the sample matrix into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Spike with 10 µL of Ferulic acid-d3 (100 ng/mL) and vortex for 10 seconds.
-
Acidification: Add 10 µL of 0.1% Formic Acid (aq) to lower the pH below the analyte's pKa.
-
Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4°C to achieve phase separation.
-
Evaporation: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20 v/v with 0.1% Formic Acid).
Fig 2. Step-by-step sample preparation workflow for 5-chloroferulic acid extraction.
Chromatographic & MS Conditions
-
Column: C18 Sub-2 µm particle size (e.g., 2.1 × 50 mm, 1.7 µm) to maximize theoretical plates and minimize peak dispersion.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization Negative (ESI-). The negative mode is chosen because the carboxylic acid group readily loses a proton [M-H]⁻.
-
MRM Transitions:
-
5-chloroferulic acid: m/z 227.0 → 183.0 (Quantifier, loss of CO₂); m/z 227.0 → 168.0 (Qualifier, loss of CO₂ + CH₃).
-
Ferulic acid-d3 (IS): m/z 196.0 → 134.0.
-
ICH Q2(R2) Validation Data Summary
The following tables summarize the experimental validation data for the UHPLC-MS/MS method, strictly adhering to the ICH Q2(R2) criteria for quantitative procedures[7].
Table 2: Core Validation Parameters (Accuracy, Precision, Linearity)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity (Range) | Establish across reportable range | 1.0 – 1000 ng/mL (R² = 0.9992) | Pass |
| Accuracy (Recovery) | Assessed at 3 concentration levels | LQC: 98.4% MQC: 101.2% HQC: 99.7% | Pass |
| Repeatability (Intra-day) | Minimum 9 determinations | %RSD = 1.8% – 3.2% | Pass |
| Intermediate Precision | Variations in days/analysts | %RSD = 2.4% – 4.1% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.5 ng/mL (S/N = 15) | Pass |
Table 3: Robustness Testing via AQbD (Plackett-Burman Design)
Under ICH Q2(R2), robustness must evaluate the reliability of the method against deliberate variations in method parameters[8].
| Deliberate Variation | Range Tested | Impact on Retention Time (tR) | Impact on Peak Area (%RSD) |
| Column Temperature | 40°C ± 5°C | ± 0.05 min | 1.2% |
| Mobile Phase pH | 2.8 ± 0.2 | ± 0.02 min | 0.8% |
| Flow Rate | 0.4 ± 0.05 mL/min | ± 0.15 min | 1.5% |
| Conclusion | Method is robust within the established Analytical Design Space. |
References
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted November 2023, Effective June 2024. Available at:[Link]
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Pawar, P. K., et al. (2024). Quality by design-driven RP-HPLC method for ferulic acid quantification in nanostructured lipid carriers and biological matrices: A greenness, blueness, and lean six sigma approach. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]
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da Silva, W. B., et al. (2025). Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography. J, 8(1), 8. MDPI. Available at:[Link]
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A Comparative Guide to the Binding Kinetics of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid and Standard MCT4 Inhibitors
Introduction: Unveiling a Novel Potential Metabolic Modulator
In the landscape of metabolic drug discovery, particularly in oncology, the modulation of cellular transport mechanisms presents a compelling therapeutic strategy. This guide introduces 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid , a novel compound with structural similarities to cinnamic acid derivatives, which are known to possess a range of biological activities. Given the absence of published data for this specific molecule, we propose a comprehensive framework for its characterization, focusing on its potential interaction with the Monocarboxylate Transporter 4 (MCT4) .
MCT4, also known as solute carrier family 16 member 3 (SLC16A3), is a key transporter of lactic acid out of highly glycolytic cells, a hallmark of many aggressive cancers.[1][2] Its inhibition can lead to intracellular lactate accumulation, metabolic disruption, and ultimately, cancer cell death.[3][4] This guide will compare the (hypothetical) binding kinetics of our novel compound with well-established MCT4 inhibitors, providing a roadmap for its evaluation as a potential therapeutic agent.
The Standards for Comparison: Established MCT4 Inhibitors
To objectively assess the potential of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, we will compare its binding kinetics to a panel of well-characterized MCT4 inhibitors:
-
AZD0095: A highly potent and selective MCT4 inhibitor with an IC50 of 1.3 nM.[1][3][5]
-
VB124: A potent and selective MCT4 inhibitor that specifically inhibits lactate efflux with an IC50 of 8.6 nM for lactate import and 19 nM for export in MDA-MB-231 cells.[1][6]
-
Syrosingopine: A dual inhibitor of MCT1 and MCT4, with a higher potency for MCT4 (IC50 of approximately 40 nM).[7][8][9]
-
MSC-4381: A selective MCT4 inhibitor with an IC50 of 77 nM and a Ki of 11 nM.[1][2]
These compounds represent the current state-of-the-art in MCT4 inhibition and provide a robust benchmark for evaluating novel chemical entities.
Comparative Binding Kinetics
The following table summarizes the known binding kinetics of the standard inhibitors and provides a template for the data to be generated for the novel compound.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Assay Type |
| 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid | MCT4 (putative) | To be determined | To be determined | Cellular Lactate Efflux / SPR |
| AZD0095 | MCT4 | 1.3[1][3][5] | - | Cellular Assays |
| VB124 | MCT4 | 8.6 (import), 19 (export)[6] | - | Cellular Lactate Transport |
| Syrosingopine | MCT1/MCT4 | ~40 (for MCT4)[7][8] | - | Cellular Assays |
| MSC-4381 | MCT4 | 77[1][2] | 11[1][2] | Cellular Assays |
Experimental Protocols for Kinetic Characterization
To determine the binding kinetics of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid to MCT4, a multi-faceted approach employing both cell-based functional assays and biophysical methods is recommended.
Protocol 1: Cellular Lactate Efflux Assay
This assay functionally measures the inhibition of MCT4-mediated lactate transport in a cellular context.
Principle: Cells overexpressing MCT4 are loaded with a fluorescent lactate sensor or radiolabeled lactate. The rate of lactate efflux is measured in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Utilize a human cell line with high endogenous MCT4 expression (e.g., MDA-MB-231 breast cancer cells) or a cell line engineered to overexpress human MCT4.[10]
-
Lactate Loading: Incubate the cells with a lactate solution. For a fluorescent assay, a genetically encoded FRET lactate sensor like Laconic can be used.[10] For a radioactive assay, cells are incubated with [14C]-L-lactate.
-
Inhibitor Treatment: Wash the cells and incubate with a buffer containing various concentrations of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid or a standard inhibitor (0.1 nM to 100 µM).
-
Efflux Measurement:
-
Fluorescent Assay: Monitor the intracellular lactate concentration in real-time using a fluorescence plate reader or microscope. The rate of decrease in fluorescence corresponds to the rate of lactate efflux.
-
Radioactive Assay: At various time points, collect the extracellular buffer and measure the amount of [14C]-L-lactate using a scintillation counter.
-
-
Data Analysis: Plot the initial rate of lactate efflux against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Logical Flow of Cellular Lactate Efflux Assay:
Caption: Workflow for determining inhibitor IC50 using a cellular lactate efflux assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR provides a label-free, real-time method to directly measure the binding affinity and kinetics (kon and koff) of an inhibitor to its target protein.[11][12]
Principle: Recombinant MCT4 protein is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in refractive index upon binding is measured, providing kinetic data.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Analyte Preparation: Prepare a series of dilutions of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid and standard inhibitors in a suitable running buffer.
-
Binding Measurement:
-
Inject the different concentrations of the inhibitor over the immobilized MCT4 surface.
-
Monitor the association (binding) and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a low pH buffer to remove the bound inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Logical Flow of Surface Plasmon Resonance (SPR) Assay:
Caption: Workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.
Conclusion and Future Directions
This guide outlines a robust strategy for characterizing the binding kinetics of the novel compound, 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, against the therapeutically relevant target, MCT4. By employing both cell-based functional assays and direct biophysical methods, a comprehensive understanding of its potency and binding mechanism can be achieved. The direct comparison with established inhibitors such as AZD0095 and VB124 will provide a clear benchmark for its potential as a lead compound in drug discovery programs targeting cancer metabolism. The successful execution of these protocols will be pivotal in determining the future trajectory of this promising new molecule.
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Benjamin, D., Robay, D., Hindupur, S. K., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports, 25(11), 3047-3058.e4. (URL: [Link])
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MCT4抑制剂、基因| MCE - 化合物库-重组蛋白. (URL: [Link])
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Benjamin, D., et al. (2021). Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal. Frontiers in Oncology. (URL: [Link])
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In vitro IC50 of syrosingopine (S) and AZD3965 (AZ) in a panel of human cancer cell lines with varying MCT1 and MCT4 expression status. - ResearchGate. (URL: [Link])
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MCT4 blockade increases the efficacy of immune checkpoint blockade. (2023). Journal for ImmunoTherapy of Cancer. (URL: [Link])
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MCT - BioChemPartner.com. (URL: [Link])
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Goldberg, F. W., et al. (2023). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry, 66(1), 384-397. (URL: [Link])
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Corbet, C., & Feron, O. (2017). Exploring monocarboxylate transporter inhibition for cancer treatment. Molecular & Cellular Therapies, 5(1), 1. (URL: [Link])
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Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology | Request PDF - ResearchGate. (URL: [Link])
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AZD-0095, selective MCT4 inhibitor with excellent potency in cancer models - | BioWorld. (URL: [Link])
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Zhang, Y., et al. (2022). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers in Cell and Developmental Biology. (URL: [Link])
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Contreras-Baeza, Y., et al. (2019). Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. Journal of Biological Chemistry, 294(51), 19545-19557. (URL: [Link])
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Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. CORE. (URL: [Link])
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Dimmer, K. S., et al. (2000). Characterisation of human monocarboxylate transporter 4 substantiates its role in lactic acid efflux from skeletal muscle. The Journal of Physiology, 526(Pt 3), 677–686. (URL: [Link])
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Hypothetical MCT-inhibitor binding at the extracellular surface (left)... - ResearchGate. (URL: [Link])
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Wang, Y., et al. (2024). MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus. Journal of Translational Medicine, 22(1), 256. (URL: [Link])
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Surface plasmon resonance - Our SPR platform - Nuvisan. (URL: [Link])
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Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). STAR Protocols. (URL: [Link])
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3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid | C10H10O4 | CID 709 - PubChem. (URL: [Link])
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SLC16A3 - Monocarboxylate transporter 4 - Homo sapiens (Human) | UniProtKB | UniProt. (URL: [Link])
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(PDF) New Insights into the Lactate Shuttle: Role of MCT4 in the Modulation of the Exercise Capacity - ResearchGate. (URL: [Link])
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])
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A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC. (URL: [Link])
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3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | C9H8O5 | CID 5382849 - PubChem. (URL: [Link])
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3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE - precisionFDA. (URL: [Link])
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A Researcher's Guide to Establishing Reproducible In Vivo Dosing Models for Novel Phenolic Compounds: The Case of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid
In the landscape of drug discovery and development, the journey from a promising compound to a clinical candidate is fraught with challenges, chief among them being the reproducibility of preclinical in vivo studies. This guide offers a deep dive into the critical factors underpinning the establishment of robust and reproducible in vivo dosing models, with a specific focus on phenolic compounds, exemplified by 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid. While specific in vivo data for this particular molecule is not extensively published, the principles outlined herein provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret their studies with the highest degree of scientific rigor.
The transition from in vitro success to in vivo efficacy is a significant hurdle in therapeutic development.[1] Flaws in preclinical research are a prominent reason for the high failure rate of medical interventions in clinical trials.[2] Therefore, a meticulously designed and validated in vivo model is not just a regulatory requirement but the bedrock of a successful translational research program.[3][4][5] This guide will navigate the complexities of creating such a model, emphasizing the scientific rationale behind each step to ensure that the generated data is both reliable and reproducible.
Pillar 1: Foundational Principles of Reproducible In Vivo Research
Before delving into compound-specific methodologies, it is paramount to establish the universal principles that govern the reproducibility of any in vivo study. These principles are designed to minimize experimental bias, which can systematically distort the estimated effects of an intervention.[3]
The Critical Role of Study Design
A well-structured study design is the first line of defense against irreproducibility. Key elements to consider include:
-
A Clear Hypothesis and Defined Endpoints: Every study should begin with a clear, testable hypothesis and predefined primary and secondary outcome measures.[3] This prevents data dredging and ensures that the study is focused on answering a specific scientific question.
-
Appropriate Animal Model Selection: The choice of animal model is a critical decision that significantly impacts the translational relevance and variability of the study.[1][6] Factors to consider include the species, strain, age, and sex of the animals, and how well the model recapitulates the human disease or condition of interest.
-
Statistical Power and Sample Size Calculation: An adequate sample size is crucial to ensure that the study is sufficiently powered to detect a true effect if one exists.[3] This requires a careful estimation of the expected effect size and variability.
-
Randomization and Blinding: Randomization of animals to treatment groups helps to prevent selection bias, while blinding of investigators to the treatment allocation minimizes observer bias during data collection and analysis.[6]
Standard Operating Procedures (SOPs): The Cornerstone of Consistency
Detailed SOPs for every aspect of the study are non-negotiable for ensuring consistency across experiments and between different researchers.[6] This includes procedures for:
-
Compound formulation and administration
-
Animal handling and husbandry
-
Data collection and recording
-
Sample processing and analysis
Pillar 2: Compound-Specific Considerations for 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid and Related Phenolics
While general principles provide the framework, the specific physicochemical properties of the test compound necessitate a tailored approach. For a novel phenolic compound like 3-(3-chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid, several key areas require careful optimization.
Synthesis and Characterization
The journey to reproducible in vivo data begins with a well-characterized test article. The synthesis of substituted phenylpropenoic acids can be achieved through various methods, such as the Knoevenagel condensation.[7]
Table 1: Key Quality Control Parameters for the Test Compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | 1H-NMR, 13C-NMR, Mass Spectrometry | Consistent with the proposed structure | Confirms that the correct molecule has been synthesized. |
| Purity | HPLC, LC-MS | ≥95% | Impurities can have their own biological effects, confounding the results. |
| Solubility | Aqueous and relevant vehicle solubility testing | Determined and documented | Crucial for developing a suitable formulation for in vivo administration. |
| Stability | Stability in formulation over time and under storage conditions | Documented degradation profile | Ensures that the administered dose is accurate throughout the study. |
Pharmacokinetics and Metabolism: Understanding the Compound's Fate
A thorough understanding of the pharmacokinetic (PK) profile of a new chemical entity is fundamental to designing a rational dosing regimen. For phenolic compounds, metabolism can be extensive and can significantly impact bioavailability and efficacy.
A pilot PK study is an indispensable first step. In a study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), oral administration in Sprague-Dawley rats showed rapid metabolism, with the parent compound and its sulfated and glucuronidated conjugates appearing in the bloodstream within 15 minutes.[8] This highlights the importance of analyzing for both the parent compound and its major metabolites.
Experimental Protocol: Pilot Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: A single administration of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid via the intended clinical route (e.g., oral gavage). A low, medium, and high dose can be tested.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Plasma concentrations of the parent compound and potential metabolites (e.g., glucuronide and sulfate conjugates) are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters are calculated, including Cmax, Tmax, AUC, and half-life.
Graphviz Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a pilot pharmacokinetic study.
Pillar 3: Comparative Analysis and Mitigating Variability
Reproducibility is often challenged by inherent biological variability and subtle differences in experimental execution.[9][10] A proactive approach to identifying and controlling sources of variability is essential.
Comparative Dosing Models
While a definitive dosing model for 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid is not yet established, we can draw comparisons from related compounds to anticipate potential challenges and design considerations.
Table 2: Comparison of Dosing Considerations for Phenolic Compounds
| Feature | 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid (Hypothetical) | Ferulic Acid Derivatives[11] | Other Phenolic Compounds (e.g., Chalcones)[12] |
| Solubility | Likely low aqueous solubility, requiring a specific formulation (e.g., suspension in methylcellulose). | Variable, often requiring co-solvents or esterification to improve bioavailability. | Generally poor water solubility, often formulated in DMSO/PEG mixtures. |
| Metabolism | Expected to undergo phase II metabolism (glucuronidation, sulfation). | Rapidly metabolized, forming glucuronide and sulfate conjugates. | Extensive metabolism can occur, impacting the active concentration. |
| Dosing Route | Oral gavage is a common starting point for preclinical studies. | Oral and intraperitoneal routes have been used. | Dependent on the specific compound and therapeutic target. |
| Potential for Variability | High, due to formulation inconsistencies and first-pass metabolism. | High, influenced by gut microbiota and liver enzyme activity. | High, sensitive to formulation and animal health status. |
Troubleshooting Common Reproducibility Issues
High inter-animal variability is a common red flag in in vivo studies.[6]
Table 3: Troubleshooting Guide for High Variability in In Vivo Dosing Studies
| Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma drug concentrations | Inconsistent formulation (e.g., settling of suspension).Inaccurate dosing technique.Variations in food intake affecting absorption. | Ensure the formulation is homogenous and stable throughout the dosing period.Provide thorough training on dosing techniques.Standardize the fasting period before dosing.[6] |
| Inconsistent therapeutic response at a given dose | Saturation of metabolic pathways.Individual differences in drug metabolism.Underlying health issues in some animals. | Conduct a dose-response study to identify the linear dose range.Increase the sample size to account for biological variability.Ensure all animals are healthy and free from pathogens. |
| Discrepancies between different studies | Differences in animal strain, age, or sex.Variations in environmental conditions (e.g., diet, housing).Subtle changes in experimental protocols. | Clearly document all experimental parameters.Use animals from a reputable vendor with a defined health status.Adhere strictly to established SOPs.[13] |
Graphviz Diagram: Decision Tree for Investigating High Variability
Caption: Decision tree for troubleshooting variability.
Conclusion
References
-
Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009). Amyotrophic Lateral Sclerosis, 10(5-6), 329-337. [Link]
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Macleod, M. R., et al. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 10(7), e0134346. [Link]
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Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 215-221. [Link]
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Wignall, J. A., et al. (2022). Reproducibility of organ-level effects in repeat dose animal studies. Computational Toxicology, 23, 100234. [Link]
-
Li, J., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 101. [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
-
Sipes, N. S., et al. (2017). Predicting in vivo effect levels for repeat-dose systemic toxicity using chemical, biological, kinetic and study covariates. Toxicology Research, 6(6), 849-863. [Link]
-
Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. [Link]
-
Abe, C., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524. [Link]
-
Patel, N. B., et al. (2012). 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2926. [Link]
-
Sutthanut, K., et al. (2025). Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice. PLOS ONE, 20(3), e0299616. [Link]
-
Lee, C. C., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, 23(18), 5153-5157. [Link]
-
Lydiard, R. B., & Pearsall, R. (2018). 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. Taylor & Francis Online. [Link]
-
Hidayati, N. A., et al. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(Suppl 1), 2534. [Link]
-
Saponara, S., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis and Vascular Effects of a New Quercetin-Ferulic Acid Hybrid Compound. Molecules, 26(15), 4458. [Link]
Sources
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- 8. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
- 12. 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Standard Operating Procedure: Disposal of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic Acid
As a drug development professional or analytical chemist, handling functionalized phenylpropanoids like 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid (a chlorinated derivative of ferulic acid) requires stringent safety and disposal protocols. This compound features a halogen (chlorine) covalently bound to an aromatic ring, alongside phenolic and carboxylic acid moieties. These structural features dictate its environmental persistence, potential toxicity, and the strict regulatory pathways required for its disposal.
This guide provides the definitive operational workflow for safely managing and disposing of this compound across various laboratory waste streams.
Chemical Profiling and Causality in Disposal
To ensure a self-validating safety culture, laboratory personnel must understand why this specific molecule requires specialized handling:
-
Halogenated Aromatic Core : The presence of the chlorine atom classifies any waste containing this compound as halogenated waste . When incinerated at standard temperatures, halogenated aromatics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, that halogenated waste be segregated and destroyed via high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize hydrochloric acid gas emissions[1].
-
Acidic and Phenolic Moieties : The prop-2-enoic acid (acrylic acid) and phenolic hydroxyl groups render the compound mildly acidic and potentially corrosive to certain biological tissues. It exhibits high solubility in basic aqueous solutions and polar organic solvents (e.g., DMSO, methanol).
-
Cross-Contamination Risks : Mixing this chlorinated compound with non-halogenated solvent waste drastically increases the disposal cost for the entire waste drum and violates Resource Conservation and Recovery Act (RCRA) segregation principles. Standard laboratory waste management guidelines strictly prohibit the mixing of halogenated and non-halogenated waste streams[2].
Operational Waste Segregation & Disposal Protocols
Below are the step-by-step methodologies for the three primary waste streams encountered during the synthesis or assaying of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid.
Protocol A: Disposal of Solid Waste (Bulk Powder and Contaminated Consumables)
Context: Weighing boats, spatulas, Kimwipes, and empty reagent vials.
-
Collection : Place all solid waste contaminated with the compound into a rigid, leak-proof container lined with a compatible plastic bag (e.g., polyethylene).
-
Labeling : Affix a hazardous waste label immediately. Mark the primary hazard as "Toxic" and explicitly write "Halogenated Organic Solid".
-
Storage : Store in a designated solid hazardous waste Satellite Accumulation Area (SAA). Do not mix with biohazardous or radioactive waste.
-
Validation Check : Before sealing the container, verify that no free liquids are present. Solid waste containers must not contain pooled solvents.
-
Disposal : Request pickup from your facility's Environmental Health and Safety (EH&S) department for high-temperature incineration.
Protocol B: Disposal of Organic Solvent Solutions
Context: Leftover stock solutions in DMSO, methanol, or HPLC mobile phases containing the compound.
-
Segregation (Critical Step) : Verify that the receiving waste carboy is explicitly designated for Halogenated Organic Solvents .
-
Transfer : In a certified chemical fume hood, use a funnel to transfer the solution into the halogenated waste carboy. Reserve a specific waste beaker for halogenated solvents during your benchwork to prevent accidental mixing[3].
-
Volume Management : Do not fill the waste container beyond 80% capacity to allow for vapor expansion.
-
Validation Check : Visually inspect the carboy label before pouring. If the label lists "Acetone/Hexane" without specifying "Halogenated", do NOT proceed. The label must explicitly state "Halogenated".
-
Documentation : Update the waste log attached to the carboy, specifically listing "3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid" and the solvent matrix used.
Protocol C: Disposal of Aqueous Solutions
Context: Biological assay buffers or neutralized extraction phases containing the compound.
-
No Drain Disposal : Despite the compound's solubility in basic aqueous buffers, it must never be poured down the sanitary sewer. Wastewater treatment plants cannot efficiently degrade halogenated aromatics, leading to environmental accumulation[4].
-
pH Adjustment : If the solution is highly acidic or basic, neutralize it to a stabilized pH between 5.5 and 9.5 using dilute NaOH or HCl, provided you have an approved Standard Operating Procedure (SOP) for neutralization[2].
-
Validation Check : Verify the pH using indicator strips before capping the waste container. A pH between 5.5 and 9.5 confirms successful neutralization and prevents pressurization from incompatible buffer mixing[5].
-
Collection : Pour into an "Aqueous Toxic Waste" container. Ensure the container is compatible with the buffer salts.
Quantitative Data & Compatibility Summary
| Waste Stream | Physical State | Primary Hazard | Approved Container | Disposal Method | Incompatible Mixing |
| Bulk Powder / Consumables | Solid | Toxic, Irritant | Polyethylene-lined rigid container | High-Temp Incineration | Biohazardous or Radioactive waste |
| Organic Solvent Solutions | Liquid | Toxic, Flammable | HDPE Carboy (Halogenated) | Rotary Kiln Incineration | Non-Halogenated Solvents |
| Aqueous Buffer Solutions | Liquid | Toxic, Corrosive (if pH extreme) | HDPE Carboy (Aqueous Toxic) | Specialized Chemical Treatment | Organic Solvents, Strong Oxidizers |
Workflow Visualization
Decision tree for the segregation and disposal of 3-(3-Chloro-4-hydroxy-5-methoxy-phenyl)prop-2-enoic acid waste.
References
-
Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : Environmental Protection Agency (EPA) URL :[Link]
-
Title : EPA Hazardous Waste Characteristics Source : Columbia University Environmental Health & Safety URL :[Link]
-
Title : Laboratory Hazardous Waste Disposal Guidelines Source : Central Washington University Environment, Health and Safety URL : [Link]
-
Title : Liquid Waste Management Protocols Source : AgroParisTech (Chimactiv) URL : [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. research.columbia.edu [research.columbia.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
